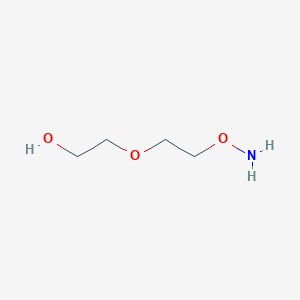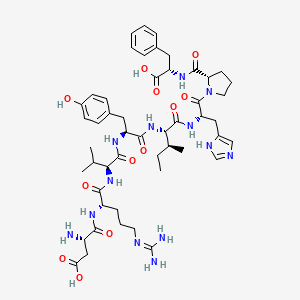
血管紧张素II
描述
Angiotensin II (Ang II) is a peptide hormone that plays a central role in the regulation of blood pressure and fluid balance . It is a naturally occurring substance in the body that causes the narrowing of blood vessels, which increases the blood pressure . It is used to increase blood pressure in adults with septic shock or other kinds of shock .
Synthesis Analysis
The renin-angiotensin system (RAS) plays a significant role in the synthesis of Angiotensin II. The multifaceted nature of RAS makes it versatile due to its involvement in the pathogenesis of cardiovascular disease . Angiotensin I receptor (AT 1 R) is known to mediate the majority of Ang II-regulated functions in the system .
Molecular Structure Analysis
Angiotensin II is a peptide hormone of the RAAS system. It is a synthetic vasoconstrictor peptide that is identical to human hormone angiotensin II . The human AT1 receptor contains 359 amino acids and has a molecular mass of 41 kDa .
Chemical Reactions Analysis
Angiotensin II is known to have various potential effects. It is a vasoconstrictor used to increase blood pressure in adults with septic or other distributive shock . It is a naturally occurring hormone secreted as part of the renin-angiotensin system that results in powerful systemic vasoconstriction .
Physical And Chemical Properties Analysis
Angiotensin II is an active octapeptide hormone in the renin-angiotensin aldosterone system (RAAS). It plays a central role as a major regulator of blood pressure, electrolyte balance, and endocrine function related to cardiovascular disease .
科学研究应用
心血管研究和治疗发展
- 血管紧张素II(Ang II)在心血管疾病中的作用已得到广泛研究。研究表明,它参与了高血压、心力衰竭和血管重塑等各种病理生理过程。对高血压和心力衰竭治疗的血管紧张素转化酶(ACE)抑制剂和血管紧张素II受体拮抗剂(ARBs)的开发是基于对Ang II在心血管病理学中机制的理解(Ferrario, 2002); (Ferrario, 2006)。
理解高血压和心肌肥厚
- 克利夫兰诊所基金会研究部门早期的研究集中在患有原发性和肾性高血压的患者的肾素-血管紧张素系统(RAS)上。F. Merlin Bumpus合成Ang II是一个重要的里程碑,为未来高血压研究和降压药物的发展提供了关键元素(Sen, 2000)。
质谱和肾素-血管紧张素系统分析
- 质谱技术的进步使得对肾素-血管紧张素系统(RAS)进行更精确的分析成为可能。已开发了一种基于质谱技术的新方法,用于定量组织样本中的多达10种血管紧张素代谢物,为深入了解全身和组织特异性RAS提供了更深入的见解,这对于理解药理学研究和药物开发至关重要(Oliver et al., 2013)。
血管平滑肌细胞研究
- 研究探讨了Ang II对血管平滑肌细胞(VSMCs)的影响,揭示了其在促进VSMC增殖和迁移中的作用。这一理解对于解决高血压和动脉粥样硬化等心血管疾病具有重要意义(Nagayama et al., 2015)。
血管紧张素II和生长因子研究
- 最初,Ang II被视为一种短效的血管活性激素,但后来的研究揭示了其在心血管病理中作为生长因子的作用。这种范式转变影响了我们对生长因子和血管活性物质在心血管疾病中作用的理解(Vukelic & Griendling, 2014)。
血管张力调节中的新机制
- 关于Ang II的研究显示了其在调节血管张力中的多方面作用,包括对血管收缩和炎症的调节。了解这些机制对于开发心血管疾病的治疗策略至关重要(Nguyen Dinh Cat & Touyz, 2011)。
心血管功能中的血管紧张素受体
- 对Ang II受体,特别是AT1和AT2受体的研究,推动了我们对它们在血压调节和心血管稳态中作用的理解。这项研究对于心血管疾病的靶向治疗的发展具有重要意义(Dinh et al., 2001)。
血管紧张素II在癌症研究中的作用
- 最近的研究表明,Ang II-AT1R系统在肿瘤生长、血管生成和转移中起着作用。这为在癌症治疗中使用ACE抑制剂和AT1R拮抗剂打开了可能性,这些药物通常用于降压(Ino et al., 2006)。
安全和危害
未来方向
Angiotensin II is becoming widespread in all forms of shock, including cardiogenic, after the U.S. Food and Drug Administration’s (FDA’s) initial approval for vasoplegic shock in 2017 . It is now also approved by the European Medicines Agency (EMA) for the same indication . In late 2020, it was used to support the circulation among hypotensive patients affected by coronavirus disease 2019 (COVID-19) .
属性
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGUSIXMZVURDU-JZXHSEFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N13O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196288 | |
| Record name | Angiotensin II Human | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1046.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Angiotensin II | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
As part of the renin-angiotensin-aldosterone-system (RAAS), angiotensin II raises blood pressure by vasoconstriction, increased aldosterone release by the adrenal zona glomerulosa, sodium and water reabsorption in the proximal tubular cells, and vasopressin secretion The direct action of angiotensin II on surrounding vessel walls is facilitated by binding to the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells, which stimulates Ca2+/calmodulin-dependent phosphorylation of myosin and causes smooth muscle contraction that results in vasoconstriction. The RAAS is ultimately regulated by a negative feedback effect of angiotensin II on renin production by the juxtaglomerular cells of the renal afferent arteriole. Unresuscitated septic shock associated with marked hypovolemia, extracellular fluid volume depletion, decreased cardiac output, low arterial blood pressure and decreased systemic vascular resistance causes an increase in renin secretion by the juxtaglomerular cells, resulting in elevated angiotensin II plasma levels and an increased secretion of aldosterone from the adrenal cortex. Angiotensin II binding to AT-1 receptors causes dose-dependent vasoconstriction of both afferent and efferent glomerular arterioles. The most pronounced effect of angiotensin II results on efferent arterioles, resulting in reduced renal blood flow and increased glomerular filtration pressure. | |
| Record name | Angiotensin II | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11842 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Angiotensin II | |
CAS RN |
4474-91-3, 11128-99-7 | |
| Record name | Angiotensin II [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin II | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11842 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Angiotensin II Human | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Angiotensin II | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B1664870.png)
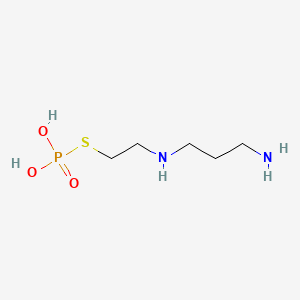
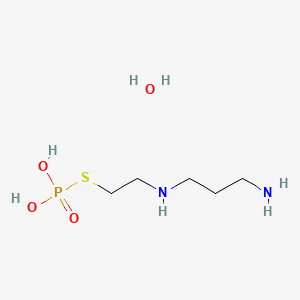
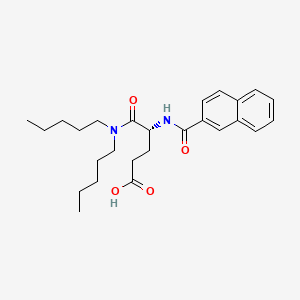
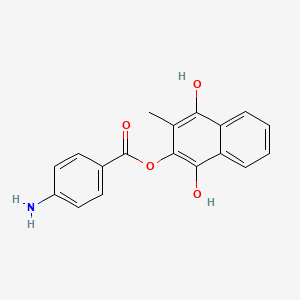
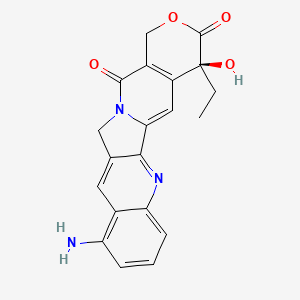
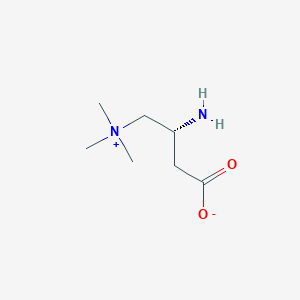
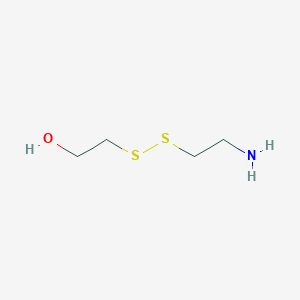
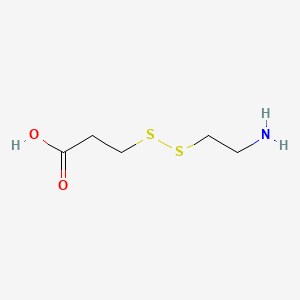
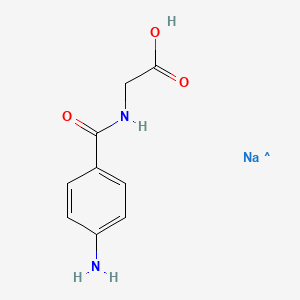

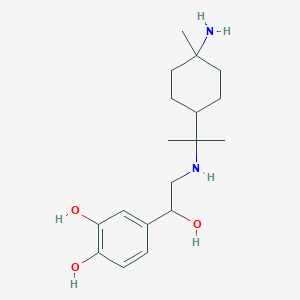
![3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B1664890.png)
